molecular formula C13H23N3S B13379179 1-(1-Adamantyl)-3-(dimethylamino)thiourea

1-(1-Adamantyl)-3-(dimethylamino)thiourea

Cat. No.: B13379179
M. Wt: 253.41 g/mol
InChI Key: FGGWOFOLYCLOBQ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide is a compound that features an adamantane core structure, which is known for its rigidity and stability The adamantane moiety is a tricyclic hydrocarbon that resembles the diamond lattice, making it a valuable scaffold in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide typically involves the reaction of adamantane derivatives with hydrazine and thiocarbamoyl chloride. One common method starts with the adamantane derivative, which undergoes a nucleophilic substitution reaction with hydrazine to form the hydrazine derivative. This intermediate is then reacted with thiocarbamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the adamantane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antiviral and anticancer agent due to the bioactive properties of the adamantane core.

    Medicine: Explored for its potential in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The hydrazinecarbothioamide moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar adamantane core.

Uniqueness

N-(1-Adamantyl)-2,2-dimethylhydrazinecarbothioamide is unique due to the presence of the hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other adamantane derivatives.

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

1-(1-adamantyl)-3-(dimethylamino)thiourea

InChI

InChI=1S/C13H23N3S/c1-16(2)15-12(17)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,1-2H3,(H2,14,15,17)

InChI Key

FGGWOFOLYCLOBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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